molecular formula C22H38O B1596523 Phenol, 4-hexadecyl- CAS No. 2589-78-8

Phenol, 4-hexadecyl-

Cat. No. B1596523
CAS RN: 2589-78-8
M. Wt: 318.5 g/mol
InChI Key: MHCHQNXRVNQPHJ-UHFFFAOYSA-N
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Description

Phenol, 4-hexadecyl-, also known as 4-Hexadecylphenol, is a chemical compound with the molecular formula C22H38O . It is a derivative of phenol, where a hexadecyl group (a 16-carbon chain) is attached to the phenol molecule .


Molecular Structure Analysis

The molecular structure of Phenol, 4-hexadecyl- consists of a phenol molecule with a hexadecyl group attached. The phenol molecule itself is a benzene ring with a hydroxyl group attached .


Chemical Reactions Analysis

Phenols, including Phenol, 4-hexadecyl-, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .


Physical And Chemical Properties Analysis

Phenols are colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Phenols are readily soluble in water due to their ability to form hydrogen bonding .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Phenolic compounds like 4-(2,4,7-trioxa-bicyclo[4.1.0]heptan-3-yl) phenol, isolated from endophytic fungi, show potent antibacterial and antifungal activity against various pathogens including Bacillus subtilis, Klebsiella pneumoniae, and Candida albicans (Subban, Subramani, & Johnpaul, 2013).

Chromatography and Separation Techniques

  • Ionic liquids like 1-hexadecyl-3-methylimidazolium bromide have been used for separation of phenolic compounds, including phenol, by micellar electrokinetic capillary chromatography, demonstrating the importance of phenolic compounds in analytical chemistry (Niu, Qiu, Li, Liu, & Jiang, 2009).

Pharmaceutical Applications

  • Chlorogenic acid, a phenolic acid, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities, highlighting the significant role of phenolic compounds in medicine and health (Naveed et al., 2018).

Photocaging and Drug Delivery

  • Phenol-containing small molecules can be uncaged using near-IR light-initiated reactions, a method potentially useful for spatial and temporal control of drug delivery (Gorka et al., 2014).

Environmental and Biological Applications

  • Phenolic compounds are key in environmental sciences, for example, in the biodegradation of pollutants and as antioxidants in various ecosystems, reflecting their ecological significance (Al-Khalid & El‐Naas, 2012).

Safety And Hazards

Phenol, a related compound, is known to be toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Phenolic compounds have drawn increasing attention due to their potent antioxidant properties and their marked effects in the prevention of various oxidative stress associated diseases such as cancer . Advanced technologies for phenol removal are being developed to prevent environmental pollution . The extraction of bioactive compounds from plant materials is the first step in the utilization of phytochemicals in the preparation of dietary supplements or nutraceuticals .

properties

IUPAC Name

4-hexadecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20,23H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCHQNXRVNQPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062543
Record name Phenol, 4-hexadecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-hexadecyl-

CAS RN

2589-78-8
Record name 4-Hexadecylphenol
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Record name Phenol, 4-hexadecyl-
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Record name Phenol, 4-hexadecyl-
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Record name Phenol, 4-hexadecyl-
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Record name p-hexadecylphenol
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Synthesis routes and methods I

Procedure details

Phenol (376 g, 4 mol), hexadecene (α-olefin) (449 g, 2 mol) and ion exchange resin (trade-mark: Dia-ion RCP-145HD) (34 g) were charged in a reactor and stirred at 110° C. for 2 hours. The ion exchange resin was filtered off and the excessive phenol and hexadecene were distilled off under reduced pressure. After distillation under reduced pressure, mono-hexadecylphenol was obtained. The yield was 510 g.
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
449 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The alkyl anisole of Example 1 (40 g) was transferred to a dry 3-neck 1-litre flask under nitrogen. To this was added tributylhexadecylphosphonium bromide (12.69 g) and HBr (48% aq., 71.4 ml). The resulting thick suspension was warmed to 135° C. and stirred for five hours. Toluene was added and the reaction was transferred to a separating funnel. The organic layer was shaken with water and then the aqueous extract shaken with fresh toluene. The organic extracts were combined and dried with MgSO4. The solvent was removed in vacuo to give the title compound as a brown solid.
Name
alkyl anisole
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
71.4 mL
Type
reactant
Reaction Step Three
Quantity
12.69 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FF Bruno, JA Akkara, DL Kaplan, P Sekher… - Industrial & …, 1995 - ACS Publications
An examination of the assembly andbiocatalytic polymerization of mixed aromatic monomeric systems was undertaken using the Langmuir—Blodgett technique. Pressure-area …
Number of citations: 44 pubs.acs.org
FF Bruno, JA Akkara, DL Kaplan, P Sekher - academia.edu
4-(tetradecyloxy) phenol, 4-(hexadecyloxy) phenol, 4-(hexadecyl) aniline, 4-ethylphenol, pyrrole, aniline, and phenol in various ratios were determined. Polymerizations on the …
Number of citations: 0 www.academia.edu

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